molecular formula C19H22N4O4 B2570979 5-((2,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-17-4

5-((2,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2570979
CAS No.: 946203-17-4
M. Wt: 370.409
InChI Key: UHQNZAAJANMWRF-UHFFFAOYSA-N
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Description

The compound “5-((2,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound . It is part of the pyrido[2,3-d]pyrimidin-5-one family .


Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The spectroscopic analyses revealed diverse structure arrangements for the products .


Chemical Reactions Analysis

This compound is involved in a reaction that includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical and Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). The 1H NMR and 13C NMR spectra provide further details about the structure .

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

Pyrimidines, including the compound you're interested in, are part of a broader class known for their pharmacological effects. Research by Rashid et al. (2021) summarizes recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives. These compounds inhibit key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α, suggesting their potential as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively used to treat cancer. Gmeiner (2020) reviews the synthesis of 5-FU, including radioactive and stable isotopes to study its metabolism and biodistribution, indicating the compound's importance in personalized medicine for cancer treatment (Gmeiner, 2020).

Catalytic Applications and Synthesis Challenges

The synthesis of pyrano[2,3-d]pyrimidine scaffolds, closely related to the compound of interest, utilizes hybrid catalysts for developing medicinal and pharmaceutical industries. Parmar et al. (2023) discuss the challenges and mechanisms in synthesizing these compounds, highlighting their broad applicability and the role of various catalysts in creating lead molecules (Parmar et al., 2023).

Pharmacological Activities of Pyrimidine Derivatives

Chiriapkin (2022) provides a systematic analysis of pyrimidine derivatives, showcasing their wide range of pharmacological activities, including antiviral, antimicrobial, and antitumor effects. This review underscores the pyrimidine core as a promising scaffold for developing new biologically active compounds, emphasizing the diverse therapeutic potential of these compounds (Chiriapkin, 2022).

Properties

IUPAC Name

5-(2,4-dimethoxyanilino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-6-11-10-20-17-15(18(24)23(3)19(25)22(17)2)16(11)21-13-8-7-12(26-4)9-14(13)27-5/h7-10H,6H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQNZAAJANMWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NC3=C(C=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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